

2-Hydroxypropyl stearate literature review

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Compound of Interest

Compound Name: 2-Hydroxypropyl stearate

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An In-depth Technical Guide to **2-Hydroxypropyl Stearate**

Introduction

2-Hydroxypropyl stearate (CAS No: 1323-39-3), also known as propylene glycol monostearate, is the monoester of stearic acid and propylene glycol.[1][2] It belongs to the class of fatty acid esters, which are widely utilized as excipients in the cosmetic, food, and pharmaceutical industries.[3] Its molecular structure, which includes a long, lipophilic alkyl chain from stearic acid and a polar head with a hydroxyl group from propylene glycol, gives it amphiphilic properties. These characteristics make it a valuable ingredient in various formulations, where it primarily functions as an emulsifier, stabilizer, emollient, and viscosity-increasing agent.[3]

This technical guide provides a comprehensive review of the available literature on **2-hydroxypropyl stearate**, focusing on its synthesis, physicochemical properties, analytical characterization, applications in formulations, and toxicological profile. The content is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data and detailed experimental protocols.

Physicochemical Properties

2-Hydroxypropyl stearate is a white powder or flake-like solid.[3] It is insoluble in water but soluble in organic solvents like ethanol.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Hydroxypropyl Stearate**

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₄₂ O ₃	[1][2]
Molecular Weight	342.56 g/mol	[1][2]
Melting Point	35 - 48 °C	[4][5]
Boiling Point	447.7 ± 18.0 °C at 760 mmHg	[1][4]
Density	0.9 ± 0.1 g/cm ³	[1][4]
Flash Point	166.7 ± 14.0 °C	[1][4]
LogP (Octanol/Water)	8.20	[1]
CAS Number	1323-39-3	[1][2]

Synthesis and Characterization

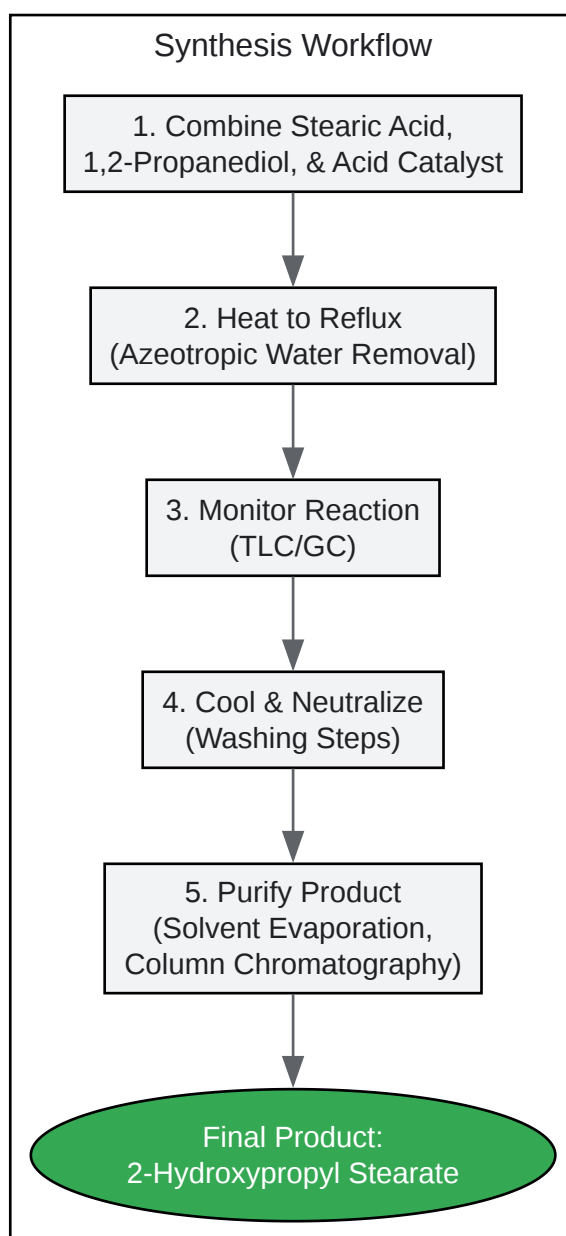
Synthesis

2-Hydroxypropyl stearate is synthesized through the esterification of stearic acid and 1,2-propanediol (propylene glycol). This reaction can be catalyzed by either a strong acid (chemical catalysis) or an enzyme (enzymatic catalysis). The chemical method often requires high temperatures and can produce byproducts, while the enzymatic approach utilizes milder conditions and offers higher selectivity.

A detailed protocol for the specific synthesis of **2-hydroxypropyl stearate** is not extensively published in peer-reviewed literature. However, a general procedure based on Fischer-Speier esterification can be adapted.

- **Reactant Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1 molar equivalent), 1,2-propanediol (a slight excess, e.g., 1.2 molar equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid.
- **Solvent Addition:** Add an appropriate solvent, such as toluene, to facilitate the azeotropic removal of water, which is a byproduct of the reaction.

- **Reaction:** Heat the mixture to reflux. The water produced during esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the stearic acid is consumed.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.



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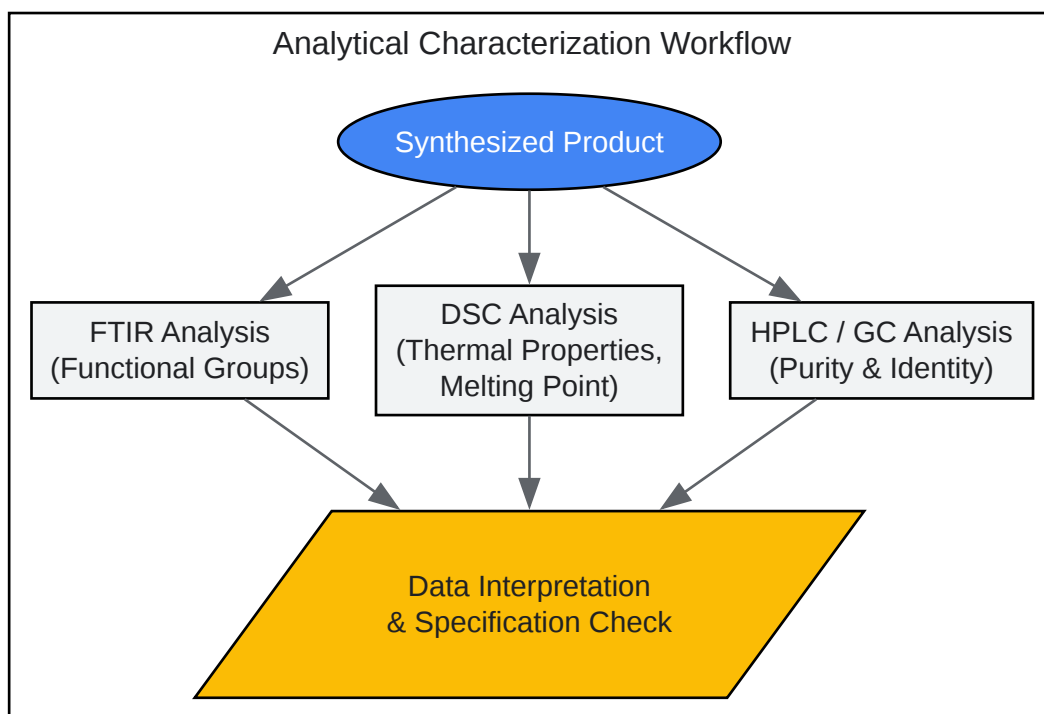
Caption: General workflow for the chemical synthesis of **2-Hydroxypropyl Stearate**.

Analytical Characterization

The identity and purity of **2-hydroxypropyl stearate** are confirmed using a combination of analytical techniques.

- Fourier-Transform Infrared Spectroscopy (FTIR):

- Methodology: A small amount of the sample is placed on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm^{-1} .
- Expected Peaks: A strong carbonyl (C=O) stretch from the ester group ($\sim 1740 \text{ cm}^{-1}$), a broad O-H stretch from the hydroxyl group ($\sim 3300\text{-}3500 \text{ cm}^{-1}$), and C-H stretches from the alkyl chain ($\sim 2850\text{-}2960 \text{ cm}^{-1}$).
- Differential Scanning Calorimetry (DSC):
 - Methodology: A weighed sample (3-5 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., $10 \text{ }^{\circ}\text{C}/\text{min}$) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the melting point and other thermal transitions.
- Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):
 - Methodology: The sample is dissolved in a suitable solvent. For GC, derivatization to a more volatile form (e.g., silylation) may be necessary. The solution is injected into the chromatograph. The retention time of the main peak is compared to a reference standard, and the peak area is used to determine purity. The United States Pharmacopeia (USP) provides standardized methods for related substances like stearic acid, which can be adapted.[\[6\]](#)



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Caption: Standard workflow for the analytical characterization of an excipient.

Applications in Drug Delivery and Formulations

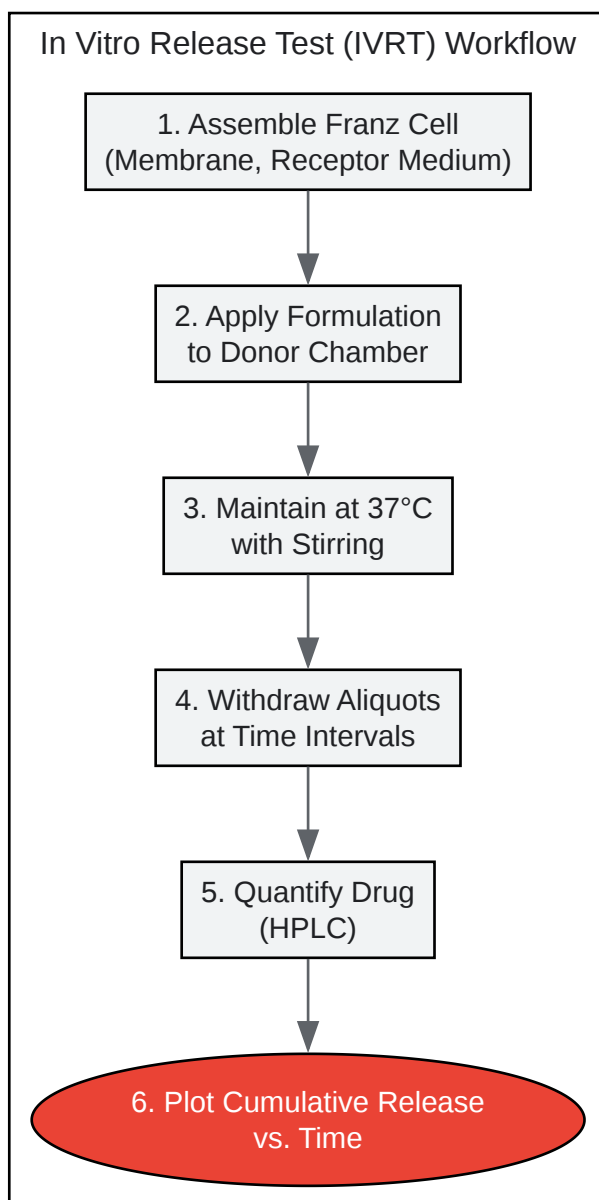
2-Hydroxypropyl stearate is primarily used as an excipient in topical and oral formulations. Its amphiphilic nature allows it to act as a lipophilic, non-ionic emulsifier, helping to stabilize oil-in-water or water-in-oil emulsions.[3] It is used as a dispersing aid, a crystal stabilizer in shortenings, and an aeration increaser in batters and icings.[3] In cosmetics and pharmaceuticals, it functions as an emollient, texturizer, and viscosity builder in creams and lotions.[3]

While it is a component of some drug delivery systems, the literature lacks studies where **2-hydroxypropyl stearate** itself is the primary vehicle for novel drug delivery (e.g., nanoparticles or liposomes). Its role is typically supportive, contributing to the overall stability and sensory characteristics of the final product.

In Vitro Drug Release Studies

To evaluate the performance of a semi-solid formulation containing **2-hydroxypropyl stearate** as an excipient, an in vitro release test (IVRT) is a critical experiment. This test measures the rate and extent of drug release from the formulation, which is a key indicator of its potential in vivo performance.^[7]^[8]

- **Apparatus:** The experiment utilizes a vertical Franz diffusion cell apparatus. This consists of a donor chamber and a receptor chamber, separated by a synthetic membrane (e.g., polysulfone).^[9]
- **Receptor Medium:** The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 37 °C to simulate body conditions.
- **Membrane Preparation:** The synthetic membrane is mounted between the donor and receptor chambers.
- **Sample Application:** A precise amount of the drug-containing formulation (e.g., a cream or gel) is applied evenly to the surface of the membrane in the donor chamber.
- **Sampling:** At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.^[10]
- **Analysis:** The concentration of the released drug in the collected samples is quantified using a validated analytical method, such as HPLC.
- **Data Calculation:** The cumulative amount of drug released per unit area is plotted against time to determine the release profile and calculate the release rate (flux).



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